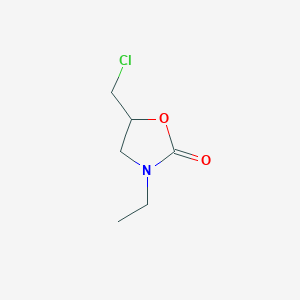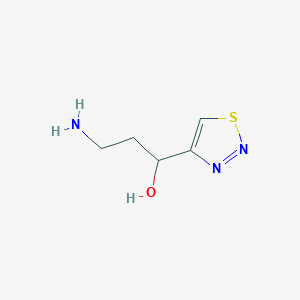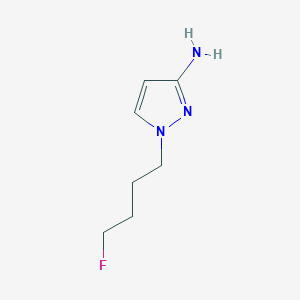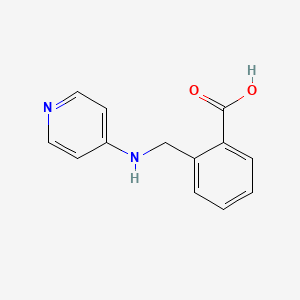![molecular formula C12H22N2 B15252679 3,9-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane](/img/structure/B15252679.png)
3,9-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane is an organic compound with the molecular formula C12H22N2. It is a tricyclic structure with two aminomethyl groups attached at the 3 and 9 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane typically involves the aminomethylation of tricyclo[5.2.1.0(2,6)]decane. This reaction can be carried out using reagents such as formaldehyde and ammonia or primary amines under suitable conditions . The reaction is usually performed in an organic solvent like methanol or ethanol, and the temperature is maintained between 50-100°C to ensure optimal yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the hydroformylation of dicyclopentadiene followed by reductive amination. The hydroformylation is typically catalyzed by a rhodium complex, and the subsequent reductive amination is carried out without separating the hydroformylation catalyst .
Chemical Reactions Analysis
Types of Reactions
3,9-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The aminomethyl groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major products include corresponding amides or nitriles.
Reduction: The major products are the corresponding amines.
Substitution: The major products are substituted tricyclo[5.2.1.0(2,6)]decanes.
Scientific Research Applications
3,9-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: It is studied for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the synthesis of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 3,9-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane exerts its effects involves its interaction with specific molecular targets. The aminomethyl groups can form hydrogen bonds with target molecules, facilitating various biochemical reactions. The tricyclic structure provides stability and rigidity, enhancing its binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[5.2.1.0(2,6)]decanedimethanol: Similar in structure but with hydroxyl groups instead of aminomethyl groups.
Octahydro-4,7-methano-1H-indene-5,-dimethylamine: Another tricyclic compound with different functional groups.
Properties
Molecular Formula |
C12H22N2 |
|---|---|
Molecular Weight |
194.32 g/mol |
IUPAC Name |
[9-(aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine |
InChI |
InChI=1S/C12H22N2/c13-5-7-1-2-10-8-3-9(6-14)11(4-8)12(7)10/h7-12H,1-6,13-14H2 |
InChI Key |
DRSDXYYPTGFRIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3CC(C(C3)C2C1CN)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1z)-2-Bromoethenyl]-furan](/img/structure/B15252607.png)



![tert-butyl N-[3-(piperidin-4-yloxy)phenyl]carbamate](/img/structure/B15252643.png)





![1-[2-(Benzyloxy)ethyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B15252698.png)

![7-Methyl-1H,2H,3H,4H,9H-pyrido[3,4-B]indole](/img/structure/B15252709.png)
